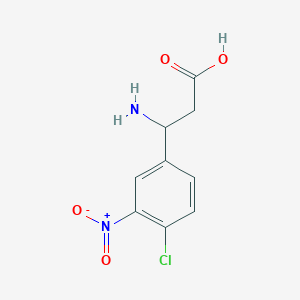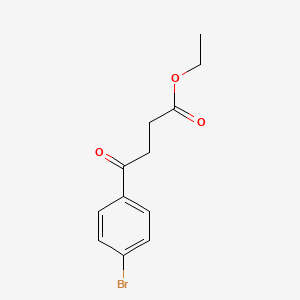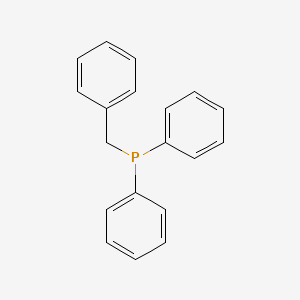
Benzyl (3-aminopropyl)carbamate
Overview
Description
Benzyl (3-aminopropyl)carbamate is an organic compound with the molecular formula C11H16N2O2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a 3-aminopropyl group. This compound is known for its applications in organic synthesis and as a protecting group for amines.
Mechanism of Action
Target of Action
Benzyl (3-aminopropyl)carbamate is a type of carbamate compound . Carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
As a carbamate, this compound likely interacts with its targets by forming a covalent bond, thereby protecting the amine group during peptide synthesis . The carbamate group can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
Given its role as a protecting group for amines, it likely plays a crucial role in peptide synthesis pathways .
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis . This protection allows for the successful synthesis of peptides without unwanted side reactions involving the amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (3-aminopropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 3-aminopropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzyl chloroformate and 3-aminopropylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Solvent: An organic solvent like dichloromethane or tetrahydrofuran is often used.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-aminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or amides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate, while reduction can produce benzylamine.
Scientific Research Applications
Benzyl (3-aminopropyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a building block for drug development.
Medicine: It is used in the design of prodrugs and other pharmaceutical intermediates.
Industry: The compound finds applications in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 3-aminopropyl group.
3-Aminopropyl carbamate: Similar structure but lacks the benzyl group.
N-Boc-protected amines: Commonly used protecting groups for amines, but with different removal conditions.
Uniqueness
Benzyl (3-aminopropyl)carbamate is unique due to its dual functionality, combining the properties of both benzyl and 3-aminopropyl groups. This makes it a versatile compound for various synthetic applications, offering selective protection and deprotection strategies.
Properties
IUPAC Name |
benzyl N-(3-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWABCYGGVHAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329134 | |
| Record name | Benzyl (3-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46460-73-5 | |
| Record name | Benzyl (3-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

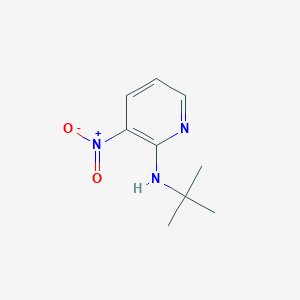
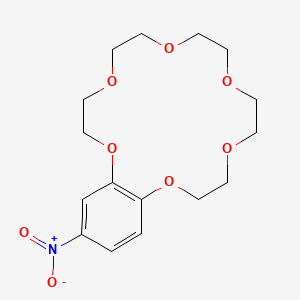
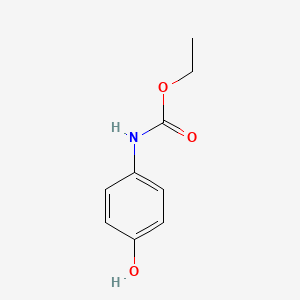
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)

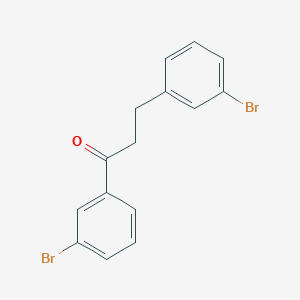
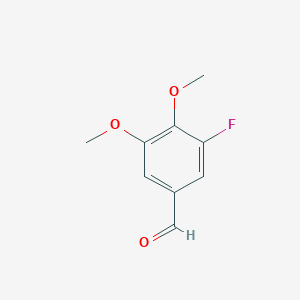
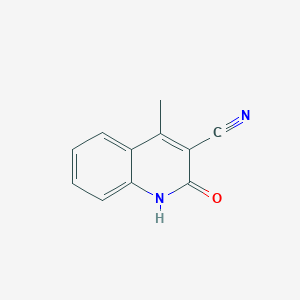
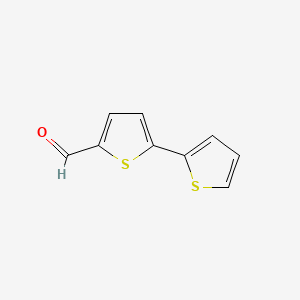
![3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione](/img/structure/B1330780.png)
